4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide
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Overview
Description
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl-tetrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of kinase activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-(4-CL-PHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)METHYL)BENZONITRILE
- (4-BROMOPHENYL)HYDRAZONO)(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ACETONITRILE
Uniqueness
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE is unique due to its specific combination of the quinazolinone core and the phenyl-tetrazole moiety, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H19N7O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)-N-[(1-phenyltetrazol-5-yl)methyl]butanamide |
InChI |
InChI=1S/C20H19N7O2/c28-19(21-13-18-24-25-26-27(18)14-7-2-1-3-8-14)12-6-11-17-22-16-10-5-4-9-15(16)20(29)23-17/h1-5,7-10H,6,11-13H2,(H,21,28)(H,22,23,29) |
InChI Key |
AWVGRPKQTMYNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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